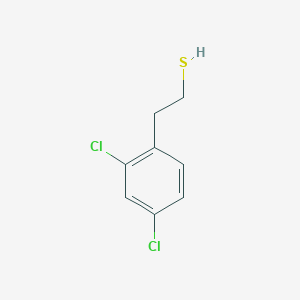
Benzeneethanethiol, 2,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanethiol, 2,4-dichloro- is a halogenated aromatic thiol It is a compound that contains a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a thiol group (-SH) attached to the ethane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethiol, 2,4-dichloro- typically involves the halogenation of benzene derivatives followed by thiolation. One common method includes the reaction of 2,4-dichlorobenzene with thiourea under acidic conditions to form the desired thiol compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Benzeneethanethiol, 2,4-dichloro- may involve large-scale halogenation processes using chlorinating agents such as chlorine gas or sulfuryl chloride. The thiolation step can be carried out using thiourea or other sulfur-containing reagents under optimized conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanethiol, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneethanethiol, 2,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanethiol, 2,4-dichloro- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the ethane chain.
2,4-Dichlorophenol: Contains hydroxyl group instead of thiol.
2,4-Dichlorobenzyl alcohol: Contains hydroxyl group attached to benzyl position.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C8H8Cl2S |
|---|---|
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
Clé InChI |
BJNJJDXSABUTLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
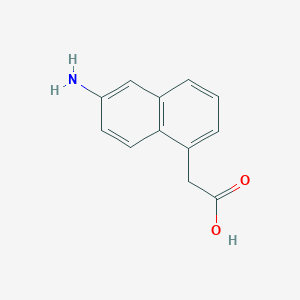



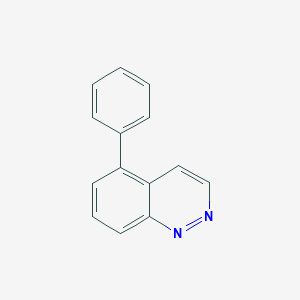
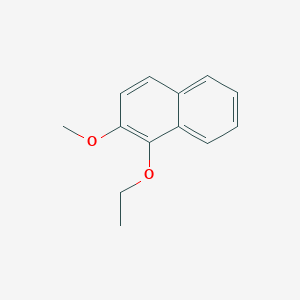
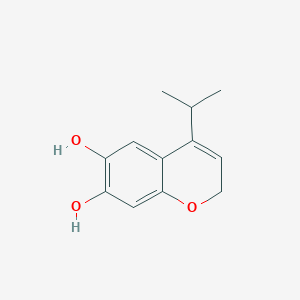
![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)



